molecular formula C25H22BrN3O B11340585 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11340585
M. Wt: 460.4 g/mol
InChI Key: AWVZOOJYUANMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a bromophenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Pyrrolidinone Moiety: This can be synthesized by reacting a suitable amine with a lactone or by cyclization of an amino acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of the corresponding amine or alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the bromophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromobiphenyl
  • 4-Bromo-1,1′:4′,1″-terphenyl

Uniqueness

4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core, a bromophenyl group, and a pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22BrN3O

Molecular Weight

460.4 g/mol

IUPAC Name

4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H22BrN3O/c1-17-6-12-21(13-7-17)28-16-19(14-24(28)30)25-27-22-4-2-3-5-23(22)29(25)15-18-8-10-20(26)11-9-18/h2-13,19H,14-16H2,1H3

InChI Key

AWVZOOJYUANMRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.